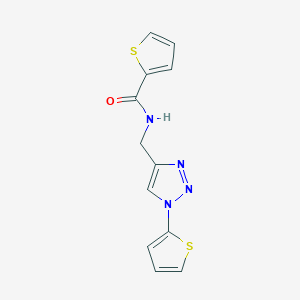![molecular formula C20H23N5OS B2527574 1-(Azepan-1-il)-2-((3-(p-tolil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)tio)etanona CAS No. 852375-32-7](/img/structure/B2527574.png)
1-(Azepan-1-il)-2-((3-(p-tolil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)tio)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
BenchChem offers high-quality 1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mecanismos de defensa química vegetal
Antecedentes: En un estudio fascinante, los investigadores descubrieron que las hidroxilaciones controladas de diterpenoides permiten a las plantas lograr la defensa química sin autotoxicidad . Específicamente, investigaron la especie de tabaco silvestre Nicotiana attenuata.
Resultados:Implicaciones: Comprender cómo las plantas equilibran la defensa química y la autotoxicidad arroja luz sobre sus estrategias de supervivencia. Esta interacción entre plantas y herbívoros refleja cómo se gestionan las defensas químicas potentes sin dañar la planta misma.
Aplicaciones de química sintética
Nuevos compuestos modelo de NADH: Los investigadores han preparado nuevos compuestos modelo de NADH, incluyendo ácido 3-(azepan-1-il)propanoico . Estos compuestos sirven como herramientas valiosas para estudiar reacciones enzimáticas y comprender los procesos biológicos relacionados con NADH.
Catalizadores de reducción asimétrica
Aplicación en la reducción asimétrica: La estructura única del compuesto puede encontrar aplicaciones como catalizador en reducciones asimétricas. Investigar su potencial en la reducción de sustratos como el metil benzoilformiato podría producir resultados interesantes .
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-15-6-8-16(9-7-15)20-22-21-17-10-11-18(23-25(17)20)27-14-19(26)24-12-4-2-3-5-13-24/h6-11H,2-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOQOZXUBBPSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)
![Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2527501.png)


![3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde](/img/structure/B2527506.png)



![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2527512.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2527514.png)
